molecular formula C25H30N4O2 B2706441 3-(2-ethylpiperidine-1-carbonyl)-N-(4-methoxy-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine CAS No. 1251544-49-6

3-(2-ethylpiperidine-1-carbonyl)-N-(4-methoxy-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine

Cat. No.: B2706441
CAS No.: 1251544-49-6
M. Wt: 418.541
InChI Key: WXQBYRWURXOGJT-UHFFFAOYSA-N
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Description

3-(2-ethylpiperidine-1-carbonyl)-N-(4-methoxy-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a naphthyridine core, and a methoxy-substituted phenyl group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethylpiperidine-1-carbonyl)-N-(4-methoxy-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the methoxy-substituted phenyl group and the piperidine ring. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethylpiperidine-1-carbonyl)-N-(4-methoxy-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-ethylpiperidine-1-carbonyl)-N-(4-methoxy-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding. Its structural features allow it to interact with various biological targets, making it useful for investigating biochemical pathways.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development and pharmacological studies.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(2-ethylpiperidine-1-carbonyl)-N-(4-methoxy-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-methylphenol: This compound shares the methoxy-substituted phenyl group but lacks the naphthyridine core and piperidine ring.

    4-Methoxyphenylboronic acid: Similar in having a methoxy-substituted phenyl group, but differs significantly in structure and reactivity.

Uniqueness

3-(2-ethylpiperidine-1-carbonyl)-N-(4-methoxy-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine is unique due to its combination of a piperidine ring, naphthyridine core, and methoxy-substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(2-ethylpiperidin-1-yl)-[4-(4-methoxy-2-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O2/c1-5-18-8-6-7-13-29(18)25(30)21-15-26-24-20(11-9-17(3)27-24)23(21)28-22-12-10-19(31-4)14-16(22)2/h9-12,14-15,18H,5-8,13H2,1-4H3,(H,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQBYRWURXOGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=C(C=C(C=C4)OC)C)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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